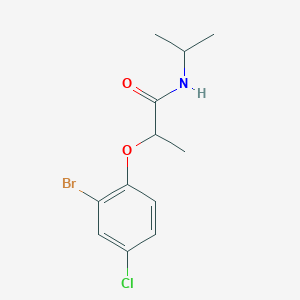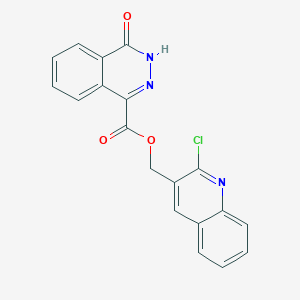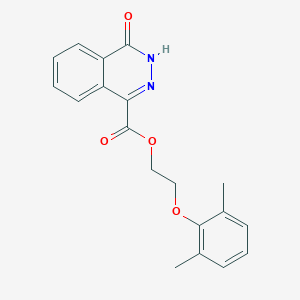
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a phthalazine derivative that has been synthesized through a multistep reaction process.
作用机制
The mechanism of action of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has been found to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes tumor growth. Additionally, this compound has been found to enhance glucose uptake and utilization in cells, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various scientific research studies. This compound has been found to reduce inflammation and oxidative stress in cells, which helps to prevent cellular damage and degeneration. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
The advantages of using 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in lab experiments include its ability to inhibit various enzymes and proteins that are involved in the inflammatory response, tumor growth, and glucose metabolism. This compound has also been found to exhibit minimal toxicity and side effects in cells and animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the research and development of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves a multistep reaction process that includes the condensation of 2,6-dimethylphenol with ethyl chloroacetate to form 2-(2,6-dimethylphenoxy)ethyl acetate. The next step involves the reaction of 2-(2,6-dimethylphenoxy)ethyl acetate with hydrazine hydrate to form 2-(2,6-dimethylphenoxy)ethyl hydrazinecarboxylate. This compound is then reacted with phthalic anhydride to form this compound.
科学研究应用
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2,6-dimethylphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-5-7-13(2)17(12)24-10-11-25-19(23)16-14-8-3-4-9-15(14)18(22)21-20-16/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTKHQTUEMRLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

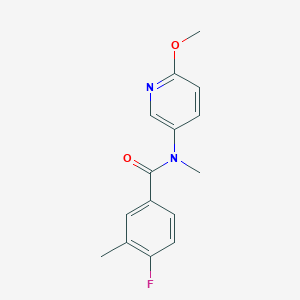
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
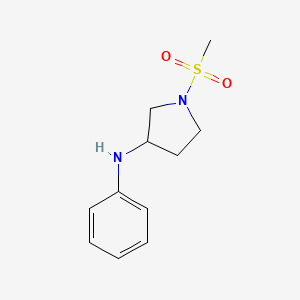
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
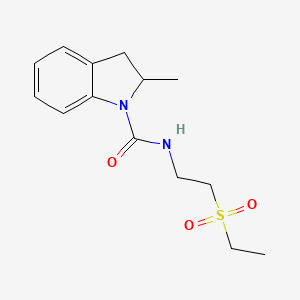
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
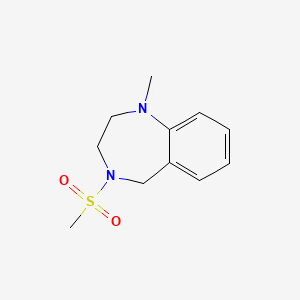
![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
